2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole
Overview
Description
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-chloro-3-nitrophenyl group attached to the carbonyl carbon, which is further connected to a 1-methyl-1H-imidazole ring. The presence of the chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group at the 3-position of the phenyl ring. This is followed by the acylation of 1-methylimidazole with the resulting 4-chloro-3-nitrobenzoyl chloride under basic conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine to facilitate the acylation process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions with biological nucleophiles, potentially leading to the inhibition of key enzymes or receptors. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-[(4-chloro-3-nitrophenyl)carbonyl]imidazole: Lacks the methyl group on the imidazole ring, which can affect its chemical reactivity and biological activity.
2-[(4-chloro-3-nitrophenyl)carbonyl]-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can lead to different biological activities and chemical properties.
2-[(4-chloro-3-nitrophenyl)carbonyl]-1-methyl-1H-pyrazole: Features a pyrazole ring instead of an imidazole ring, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(1-methylimidazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-14-5-4-13-11(14)10(16)7-2-3-8(12)9(6-7)15(17)18/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOSCGLSDAQSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186773 | |
Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32902-22-0 | |
Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32902-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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